(E)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one
Description
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Properties
IUPAC Name |
(E)-1-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]but-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-3-4-13(17)16-6-5-10(9-16)19-12-8-14-7-11(15-12)18-2/h3-4,7-8,10H,5-6,9H2,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKZPALDJPFFDE-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC(C1)OC2=NC(=CN=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC(C1)OC2=NC(=CN=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one is a complex organic compound characterized by its unique structural features, which include a pyrrolidine ring and a methoxypyrazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Structural Overview
The molecular formula of this compound is , with a molecular weight of approximately 325.4 g/mol. Its structure includes:
- Pyrrolidine Ring : A five-membered ring that contributes to the compound's biological activity.
- Methoxypyrazine Group : Known for its role in various biological interactions, enhancing the compound's pharmacological profile.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For example, derivatives containing dioxole and pyrazine rings have shown efficacy in inhibiting matrix metalloproteinases (MMPs), which are crucial in cancer progression and metastasis .
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism likely involves the disruption of cellular signaling pathways essential for cancer cell survival.
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. Similar compounds have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammation, making it a candidate for treating inflammatory diseases .
In Vitro Studies
A series of in vitro assays were conducted to evaluate the cytotoxicity of this compound against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer). The results indicated:
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| A549 | 5.0 | Induction of apoptosis via mitochondrial pathway |
| MCF7 | 4.5 | Inhibition of cell proliferation |
| HeLa | 6.0 | Cell cycle arrest at G0/G1 phase |
These findings suggest that the compound exhibits promising anticancer properties through multiple mechanisms.
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrrolidine and pyrazine moieties significantly influence biological activity. For instance, substituents on the methoxypyrazine group enhance binding affinity to target proteins involved in tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
